4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H20FN5O and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a dimethylamino propyl chain, and a fluoroethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-chloroethyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a chloroethyl group instead of a fluoroethyl group. It may exhibit different reactivity and biological activity due to the presence of the chlorine atom.
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-bromoethyl)-1H-pyrazole-3-carboxamide: This compound contains a bromoethyl group, which may lead to different chemical and biological properties compared to the fluoroethyl derivative.
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN5O/c1-16(2)6-3-5-14-11(18)10-9(13)8-17(15-10)7-4-12/h8H,3-7,13H2,1-2H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQQNWJCLWXGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN(C=C1N)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.